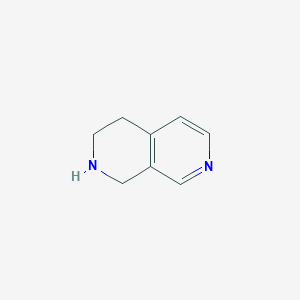

1,2,3,4-Tetrahydro-2,7-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTPQWRLHLQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591043 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108749-08-2 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of the 1,2,3,4-Tetrahydro-2,7-naphthyridine core. This scaffold is a key component in medicinal chemistry, offering a three-dimensional structure that provides favorable pharmacological properties compared to its aromatic counterparts.

Historical Context and Discovery

The history of naphthyridine chemistry began in the late 19th century, with the first synthesis of a naphthyridine compound reported in 1893. The systematic study and nomenclature of the six possible naphthyridine isomers gained significant traction after 1930. These bicyclic heterocyclic compounds, which feature two fused pyridine rings, quickly garnered attention in the field of medicinal chemistry. A pivotal moment in the history of naphthyridines was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, in 1962. This discovery catalyzed extensive research into the synthesis and biological activities of various naphthyridine scaffolds.

The direct "discovery" of this compound is not marked by a single seminal publication but rather evolved from the broader exploration of 2,7-naphthyridine chemistry. Early work, such as the synthesis of the parent 2,7-naphthyridine in 1958, laid the foundation for accessing its reduced derivatives. The synthesis of tetrahydronaphthyridines is generally achieved through the reduction of the corresponding aromatic naphthyridine. For instance, the catalytic reduction of 1,7-naphthyridine has been shown to yield a mixture of its 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers. This indicates that the synthesis of this compound is intrinsically linked to the development of selective reduction methodologies for the 2,7-naphthyridine core.

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound is primarily achieved through the catalytic hydrogenation of the aromatic 2,7-naphthyridine precursor. The following is a generalized experimental protocol based on established methods for the reduction of naphthyridines.

General Protocol for the Synthesis of this compound

1. Synthesis of the 2,7-Naphthyridine Core:

The aromatic 2,7-naphthyridine can be synthesized via various methods, including the Bohlmann-Rahtz pyridine synthesis or from substituted pyridine precursors. A common approach involves the cyclization of a pyridine derivative.

2. Catalytic Hydrogenation to this compound:

-

Materials: 2,7-naphthyridine, Ethanol (or a similar solvent), Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Filtration apparatus.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,7-naphthyridine (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure may vary, e.g., 50-100 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives, compiled from various sources. Please note that specific yields and analytical data can vary based on the exact reaction conditions and substrates used.

| Compound | Starting Material | Reaction Type | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | 2,7-Naphthyridine | Catalytic Hydrogenation | 70-90% | Varies | Specific shifts depend on solvent and instrumentation. |

| Substituted Tetrahydro-2,7-naphthyridines | Substituted 2,7-Naphthyridines | Catalytic Hydrogenation | 60-85% | Varies | Data available in specific literature for each derivative. |

Biological Significance and Signaling Pathways

While the parent this compound has not been extensively studied for its biological activity, its derivatives have emerged as potent modulators of various signaling pathways, particularly in the context of cancer and infectious diseases. The introduction of the tetrahydro- scaffold provides a three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets.

Derivatives of the closely related 2,7-naphthyridine core have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[1] MASTL is a key regulator of mitotic progression, and its inhibition can lead to mitotic catastrophe in cancer cells.[1] This pathway involves the regulation of Protein Phosphatase 2A (PP2A) and Cyclin-Dependent Kinases (CDKs).[1]

Furthermore, other tetrahydronaphthyridine isomers have been developed as antagonists of the CXCR4 receptor.[2][3] The CXCR4/CXCL12 signaling axis is crucial for cell trafficking and is implicated in cancer metastasis and HIV entry.[2][3]

Below are diagrams illustrating these key signaling pathways.

References

Physicochemical Properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bicyclic compound containing two nitrogen atoms, its structural features impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a key structural motif in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Core Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, the following table summarizes key physicochemical parameters. It is important to note that where specific experimental values for the target molecule are unavailable, predicted data for a closely related isomer, 1,2,3,4-Tetrahydro-1,6-naphthyridine, is provided to offer valuable estimates for researchers. The molecular formula for this compound is C₈H₁₀N₂ and its molecular weight is 134.18 g/mol . The hydrochloride salt of this compound is identified by the CAS number 1354940-72-9, and the dihydrochloride salt by 449175-32-0.

| Property | Value (this compound) | Value (1,2,3,4-Tetrahydro-1,6-naphthyridine) | Data Type |

| Melting Point | Data not available | 155-158 °C | Experimental[1][2] |

| Boiling Point | Data not available | 284.3 ± 9.0 °C | Predicted[1][2] |

| pKa | Data not available | 9.89 ± 0.20 | Predicted[1][2] |

| logP | Data not available | Data not available | - |

| Aqueous Solubility | Data not available | Data not available | - |

Experimental Protocols

The determination of the physicochemical properties of heterocyclic compounds like this compound is crucial for drug development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the substance.

-

-

Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a water-miscible co-solvent if the compound has low aqueous solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated or manual burette are required.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the titration curve. For a monoprotic base, the pKa corresponds to the pH at which 50% of the compound is protonated (the half-equivalence point). For polyprotic bases, multiple inflection points may be observed, corresponding to each pKa value.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties.

Methodology:

-

System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Preparation: A known amount of the compound is dissolved in either the n-octanol or the aqueous phase.

-

Partitioning: The solution is added to a flask containing the other phase. The flask is then shaken for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or LC-MS.

-

Result: The measured concentration represents the equilibrium aqueous solubility of the compound at that specific temperature and pH.

Biological Context: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Derivatives of this compound have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[3] Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT pathway for NAD+ regeneration.[4] Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts critical cellular processes, ultimately leading to cancer cell death.[3][4]

NAMPT Signaling and Inhibition Pathway

Caption: NAMPT inhibition pathway in cancer cells.

Experimental Workflow for Evaluating NAMPT Inhibitors

References

Spectroscopic Analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

Disclaimer: Publicly available, experimentally-derived spectroscopic data for the unsubstituted parent compound, 1,2,3,4-tetrahydro-2,7-naphthyridine, is limited. This guide therefore provides a detailed analysis of a representative substituted derivative, 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile , based on published literature to illustrate the spectroscopic characteristics of this heterocyclic scaffold.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[1]

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.09 | Doublet | 6H | 6.5 | CH(CH ₃)₂ |

| 1.56–1.65 | Multiplet | 4H | - | C₆H ₁₂N (Azepane) |

| 1.77–1.86 | Multiplet | 4H | - | C₆H ₁₂N (Azepane) |

| 2.70–2.78 | Multiplet | 2H | - | NCH ₂CH₂ (Tetrahydro) |

| 2.82–2.92 | Multiplet | 3H | - | NCH ₂CH₂ (Tetrahydro), CH (CH₃)₂ |

| 3.43 | Broad Singlet | 2H | - | NCH ₂ (Tetrahydro) |

| 3.56–3.62 | Multiplet | 4H | - | N(CH ₂)₂ (Azepane) |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data[1]

| Chemical Shift (δ, ppm) | Assignment |

| 18.02 | CH(C H₃)₂ |

| 26.25 | C ₆H₁₂N (Azepane) |

| 27.86 | C ₆H₁₂N (Azepane) |

| 29.31 | C ₆H₁₂N (Azepane) |

| 44.00 | NC H₂CH₂ (Tetrahydro) |

| 49.42 | NC H₂CH₂ (Tetrahydro) |

| 50.96 | NC H₂ (Tetrahydro) |

| 53.28 | C H(CH₃)₂ |

| 97.62 | C4 |

| 114.45 | C≡N |

| 116.65 | C4a |

| 147.36 | C8a |

| 150.09 | C3 |

| 159.13 | C1 |

Table 3: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2210 | C≡N (Nitrile) Stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] For the data presented, a 1:3 mixture of DMSO-d₆/CCl₄ was used.[1] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a 300 MHz or 400 MHz instrument, is utilized.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often requiring a larger number of scans for adequate signal intensity due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: An FT-IR spectrometer is used. A background spectrum of the clean, empty sample compartment is recorded first.

-

Data Acquisition: The salt plate with the sample film is placed in the instrument's sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance at each wavenumber. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample can be introduced directly via an infusion pump or through a chromatographic system (e.g., LC-MS).

-

Ionization and Mass Analysis: The sample molecules are ionized, creating charged species. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates a key step in the synthesis of the analyzed 1-azepanyl-substituted tetrahydro-2,7-naphthyridine derivative, starting from the corresponding 1,3-dichloro precursor.

Caption: Synthesis of the target 2,7-naphthyridine derivative.

References

The 1,2,3,4-Tetrahydro-2,7-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Overview of a Promising Heterocyclic Core in Drug Discovery

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a unique heterocyclic motif that has garnered increasing interest in medicinal chemistry. As a partially saturated derivative of the 2,7-naphthyridine aromatic system, this core combines a three-dimensional structure, which can enhance binding to biological targets and improve pharmacokinetic properties, with the hydrogen bonding capabilities of the nitrogen atoms. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through various synthetic strategies, often involving the construction of the fused pyridine rings followed by selective reduction. One documented approach involves the derivatization of a pre-existing tetrahydro-2,7-naphthyridine core.

A key synthetic precursor, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, serves as a versatile starting material. This compound can undergo nucleophilic substitution with various amines at the 1-position to yield 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines. Subsequent reaction with 2-mercaptoethanol can introduce a thioether linkage at the 3-position.

While a comprehensive range of synthetic routes for the core this compound is not extensively detailed in the literature, general methods for synthesizing other tetrahydronaphthyridine isomers, such as cobalt-catalyzed [2+2+2] cyclizations and the reduction of the corresponding aromatic naphthyridines, may be adaptable for the synthesis of the 2,7-isomer.[1]

Biological Activities and Therapeutic Potential

Derivatives of the broader naphthyridine family have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4] While specific data for the this compound scaffold is more limited, existing research points towards its potential in several therapeutic areas.

Anticancer Activity

Naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[3] Their mechanisms of action are diverse and include the inhibition of topoisomerase II and interference with microtubule dynamics.[3] While specific quantitative data for this compound derivatives is not abundant, studies on related naphthyridinones and other isomers provide valuable insights into their potential as cytotoxic agents. For instance, a series of naphthyridine derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines [3]

| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 14 | 2.6 | 1.5 | 2.7 |

| 15 | 2.3 | 0.8 | 11.4 |

| 16 | 0.7 | 0.1 | 5.1 |

| Colchicine | 2.5 | 1.2 | 10.2 |

Note: The specific structures of compounds 14, 15, and 16 are detailed in the source publication. These compounds are general naphthyridine derivatives and not specifically 1,2,3,4-tetrahydro-2,7-naphthyridines.

Antimicrobial Activity

The 2,7-naphthyridine scaffold has been explored for its antimicrobial properties. Certain derivatives have demonstrated selective activity against Staphylococcus aureus.[5][6] The proposed mechanism for some naphthyridines' antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus [6]

| Compound | MIC (mg/L) | MBC (mg/L) |

| 10j | 8 | 8 |

| 10f | 31 | 31 |

Note: The specific structures of compounds 10j and 10f are detailed in the source publication. These are 1,2-dihydro-2,7-naphthyridine derivatives.

Signaling Pathways

The biological effects of this compound derivatives and their related compounds are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

DNA Gyrase Inhibition in Bacteria

For antimicrobial applications, the inhibition of bacterial DNA gyrase is a key mechanism. By binding to the gyrase-DNA complex, these compounds prevent the resealing of the DNA strand, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Caption: Inhibition of DNA gyrase by this compound derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel compounds. The following are generalized procedures based on reported methodologies for related naphthyridine derivatives.

General Synthetic Procedure for Derivatization

A suspension of a 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine derivative and potassium carbonate in absolute DMF is stirred. To this mixture, 2-mercaptoethanol is added, and the reaction is heated. After cooling, water is added to precipitate the product, which is then filtered, washed, and recrystallized.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period. Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The formazan is then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to standard guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial strain (e.g., S. aureus) is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The minimum bactericidal concentration (MBC) is determined by subculturing from the wells showing no visible growth onto agar plates.

Conclusion and Future Directions

The this compound scaffold represents a promising area for further exploration in medicinal chemistry. While the available data on this specific core is still emerging, the broader family of naphthyridines has demonstrated significant therapeutic potential across various diseases. Future research should focus on the development of diverse synthetic routes to access a wider range of substituted this compound derivatives. Comprehensive biological screening of these novel compounds against a variety of targets will be crucial to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutic agents based on this intriguing heterocyclic scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

The 2,7-Naphthyridine Core: A Technical Guide to the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold

Introduction: The 1,2,3,4-Tetrahydro-2,7-naphthyridine framework is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. As a partially saturated isomer of the aromatic 2,7-naphthyridine, it provides a three-dimensional structure that is of significant interest for developing novel therapeutic agents. Derivatives of the 2,7-naphthyridine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] This technical guide provides an overview of the IUPAC nomenclature, a representative synthesis, and the broader therapeutic context of this important chemical entity.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is This compound . The structure consists of a fused pyridine and a dihydropyridine ring. The numbering of the bicyclic system begins at one of the carbons adjacent to the bridgehead nitrogen and proceeds around the rings. In this isomer, the nitrogen atoms are located at positions 2 and 7. The compound is often handled as a hydrochloride salt, such as this compound hydrochloride.[1]

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | This compound |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| CAS Number (HCl salt) | 1354940-72-9[1] |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of a Substituted Tetrahydro-2,7-Naphthyridine Derivative

This protocol describes the synthesis of 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2h) , a related tetrahydro-2,7-naphthyridine derivative.[3]

Reaction Scheme: Starting Material (1) + Amine (Piperidine) → Product (2h)

Procedure:

-

A mixture of the starting chloro-nitrile compound (10 mmol), the corresponding amine (11 mmol), and triethylamine (1.53 mL, 11 mmol) is prepared in absolute ethanol (50 mL).

-

The reaction mixture is heated to reflux and maintained for 3 hours.

-

After cooling to room temperature, water (50 mL) is added to the mixture.

-

The resulting crystalline solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Table 2: Characterization Data for Representative Derivative (2h)[3]

| Property | Value |

| Appearance | Colorless solid |

| Yield | 84% |

| Melting Point | 128–129 °C |

| IR (ν/cm⁻¹) | 2219 (C≡N) |

| ¹H NMR (300 MHz) | δ 1.55–1.67 (m, 6H), 2.74 (t, 2H), 2.93 (t, 2H), 3.23–3.28 (m, 4H), 3.33 (s, 2H), 3.67 (s, 2H), 7.19–7.33 (m, 5H) |

| ¹³C NMR (75 MHz) | δ 23.73, 25.21, 28.35, 48.21, 49.42, 52.55, 61.34, 99.82, 114.03, 118.81, 126.67, 127.67, 128.26, 137.10, 148.02, 150.02, 159.77 |

Applications in Drug Discovery

The this compound scaffold serves as a crucial building block in the synthesis of potent bioactive molecules.[1] Its derivatives are being actively investigated for various therapeutic applications, as illustrated by the workflow below.

Mechanism of Action Context: Inhibition of Cellular Kinases

Many 2,7-naphthyridine derivatives function as inhibitors of critical cellular signaling pathways, particularly those regulated by protein kinases, which are often dysregulated in diseases like cancer. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

Notable activities of the 2,7-naphthyridine class include:

-

Anticancer: Used in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity.[1]

-

Antimicrobial: Derivatives have shown selective activity against pathogens like Staphylococcus aureus.[2]

-

Kinase Inhibition: The scaffold is utilized for developing inhibitors of key cancer targets like MET kinase.

Conclusion

The this compound core is a valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties allow for the generation of diverse chemical libraries. While synthetic routes to substituted derivatives are well-established, further research into the direct synthesis and biological activities of the unsubstituted parent compound could unveil new therapeutic potentials. The continued exploration of this scaffold is likely to yield novel candidates for treating a range of human diseases.

References

The Fundamental Reactivity of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, offering a three-dimensional structure that provides enhanced pharmacological properties compared to its fully aromatic counterpart.[1] This guide provides a comprehensive overview of the fundamental reactivity of this ring system, detailing key transformations, experimental protocols, and its role in contemporary drug discovery.

Core Reactivity Principles

The reactivity of the this compound ring is dictated by the interplay between its two constituent rings: a saturated piperidine ring and an aromatic pyridine ring. The secondary amine (N-2) in the piperidine ring is nucleophilic and readily undergoes functionalization, while the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when appropriately substituted.

Caption: General reactivity of the this compound core.

N-Functionalization at the N-2 Position

The secondary amine at the N-2 position is a primary site for introducing molecular diversity. Its nucleophilic character allows for a range of standard transformations.

N-Alkylation

N-alkylation can be achieved using various alkyl halides in the presence of a base. For the related 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H)-one, O-alkylation is favored under several basic conditions, highlighting the importance of selecting appropriate conditions to achieve selective N-alkylation.[4]

N-Acylation and Urea Formation

The N-2 amine readily reacts with acylating agents and isocyanates. DEPBT-mediated acylation and urea formation with isocyanates have been successfully applied to the analogous 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.[5]

| Reaction Type | Reagents | Product | Reference Analogy |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl derivative | [4] |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., DEPBT) | N-Acyl derivative | [5] |

| Urea Formation | Isocyanate | N-Substituted urea | [5] |

| Epoxide Opening | Epoxide | N-Hydroxyalkyl derivative | [5] |

Table 1: Common N-Functionalization Reactions.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in an anhydrous solvent such as DMF (10 mL) is added a coupling agent like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) (1.5 mmol) and a base such as triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging. Therefore, functionalization is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions on a pre-functionalized aromatic 2,7-naphthyridine, followed by selective reduction of the unsubstituted ring.

Caption: Synthetic workflow for functionalizing the pyridine ring.

Electrophilic Aromatic Substitution

Direct nitration or halogenation of the this compound ring is generally not a favored process due to the deactivating effect of the pyridine nitrogen. The highly acidic conditions often required for these reactions would also lead to protonation of the nitrogen atoms, further deactivating the ring system.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful method for functionalizing the pyridine ring. This typically involves reacting a halo-substituted 2,7-naphthyridine with a nucleophile. For instance, 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines have been synthesized from their dichloro precursors.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions are highly effective for creating C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction couples a halo-naphthyridine with a boronic acid or ester to form a C-C bond.[3][7][8]

-

Buchwald-Hartwig Amination: This method is used to form a C-N bond between a halo-naphthyridine and an amine.[1][4][5][9][10]

| Reaction Type | Coupling Partners | Catalyst System | Product |

| Suzuki-Miyaura | Halo-naphthyridine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl/heteroaryl-substituted naphthyridine |

| Buchwald-Hartwig | Halo-naphthyridine, Amine | Pd catalyst, Ligand (e.g., XantPhos), Base | Amino-substituted naphthyridine |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-2,7-naphthyridine

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the halo-2,7-naphthyridine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand like XantPhos (0.04 mmol), and a base such as Cs₂CO₃ (2.0 mmol). Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL). The reaction mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired amino-2,7-naphthyridine.

Oxidation and Reduction Reactions

Interconversion between the tetrahydro and fully aromatic forms of the 2,7-naphthyridine ring is a key synthetic manipulation.

Oxidation (Aromatization)

The saturated piperidine ring can be oxidized to form the aromatic 2,7-naphthyridine. Common oxidizing agents for analogous tetrahydronaphthyridines include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), sulfur at high temperatures, or catalytic dehydrogenation.[2]

Experimental Protocol: General Procedure for Oxidation

A solution of the this compound derivative (1.0 mmol) in a suitable solvent like toluene or dioxane (20 mL) is treated with an oxidizing agent such as DDQ (1.2 mmol). The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Reduction

The fully aromatic 2,7-naphthyridine can be selectively reduced to the this compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. It is noteworthy that the reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers, suggesting that regioselectivity can be a challenge depending on the specific isomer and conditions.[11]

Experimental Protocol: General Procedure for Reduction

A solution of the 2,7-naphthyridine derivative (1.0 mmol) in a solvent such as ethanol or methanol (25 mL) is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C (10 mol%) is added. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature. The reaction is stirred until the uptake of hydrogen ceases or TLC analysis indicates complete conversion. The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated to give the this compound product, which may be purified further if necessary.

Physicochemical and Spectroscopic Data

While extensive experimental data for the parent this compound is not widely published, key properties can be predicted or inferred from related structures.

| Property | Predicted/Inferred Value/Characteristic | Notes |

| pKa | Basic, with two pKa values. The N-2 amine is expected to be more basic than the N-7 pyridine nitrogen. | pKa values for drug-like molecules can be predicted using semiempirical quantum chemical methods.[12][13] |

| ¹H NMR | Aromatic protons on the pyridine ring (typically 7.0-8.5 ppm). Aliphatic protons of the piperidine ring (typically 2.5-4.0 ppm). A broad singlet for the N-H proton. | |

| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. Aliphatic carbons in the range of 40-60 ppm. | |

| IR Spectroscopy | N-H stretching vibration (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹). C-N stretching vibrations. |

Table 3: Predicted Physicochemical and Spectroscopic Properties.

Biological Significance: Inhibition of NAMPT Signaling

The this compound scaffold is utilized in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[14] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway. Inhibition of NAMPT leads to the depletion of cellular NAD+, which in turn reduces ATP levels and induces apoptosis, making it an attractive target for anticancer therapy.[11][15][16][17]

Caption: Signaling pathway of NAMPT inhibition.

This guide has outlined the core reactivity of the this compound ring system, providing a foundation for its application in synthetic and medicinal chemistry. The versatility of the nucleophilic secondary amine and the potential for functionalization of the pyridine ring through modern synthetic methods make this scaffold a valuable building block for the development of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. BJOC - Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids [beilstein-journals.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peerj.com [peerj.com]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 17. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a compelling heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. Its unique three-dimensional structure, coupled with the presence of two nitrogen atoms, offers a versatile platform for the development of novel therapeutic agents across a range of disease areas. This technical guide provides an in-depth exploration of the synthesis, derivatization, and biological potential of this promising molecular framework, with a focus on derivatives of the 7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile template.

Synthetic Strategies and Derivatization

The construction of the this compound skeleton can be achieved through multi-step synthetic sequences. A key intermediate, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, serves as a versatile precursor for a variety of derivatives. The reactivity of the chlorine atoms at the 1 and 3 positions allows for selective nucleophilic substitution, enabling the introduction of diverse functionalities.

General Synthetic Workflow

The overall synthetic approach involves the initial construction of the tetrahydro-2,7-naphthyridine core, followed by functionalization at key positions to generate a library of analogs. This workflow allows for systematic investigation of structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates and final compounds are crucial for reproducibility and further exploration. The following protocols are based on established literature methods.

Synthesis of 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines

A solution of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in an appropriate solvent (e.g., ethanol) is treated with a cyclic amine (e.g., pyrrolidine or azepane) and a base such as triethylamine. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is isolated by precipitation with water, followed by filtration, washing, and recrystallization.

Synthesis of 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles

To a suspension of a 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine and potassium carbonate in anhydrous DMF, 2-mercaptoethanol is added. The mixture is heated for an extended period. Upon cooling and addition of water, the product crystallizes and is collected by filtration, washed, and recrystallized.[1]

Synthesis of 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile

This transformation can be achieved from the corresponding 3-chloro derivative. The precise conditions for the hydrolysis of the chloro group to an oxo functionality would involve treatment with a suitable reagent, such as water or a hydroxide source, under controlled temperature and reaction time.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a particular focus on their neurotropic and antimicrobial properties.

Neurotropic Activity

Recent studies have highlighted the potential of pyrazolo[3,4-c]-2,7-naphthyridine derivatives, which can be synthesized from 1-amino-3-chloro-2,7-naphthyridine precursors, as neurotropic agents. These compounds have been evaluated for their anticonvulsant, sedative, anti-anxiety, and antidepressant effects.[2] The mechanism of action for some of these compounds is thought to involve modulation of key central nervous system targets.

Potential Signaling Pathway for Neurotropic Activity

While the precise signaling pathways for all derivatives are not fully elucidated, a plausible mechanism for compounds exhibiting anti-anxiety and sedative effects could involve the potentiation of GABAergic neurotransmission, a common target for anxiolytic drugs.

Caption: Postulated mechanism of neurotropic action via GABA-A receptor modulation.

Antimicrobial Activity

The broader class of 2,7-naphthyridine derivatives has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. While specific data for the 1,2,3,4-tetrahydro derivatives is still emerging, the fully aromatic and partially saturated analogs provide valuable insights into potential mechanisms and structure-activity relationships.

Quantitative Antimicrobial Data for 2,7-Naphthyridine Derivatives

| Compound ID | Target Organism | MIC (mg/L) | MBC (mg/L) |

| 10j | S. aureus | 8 | 8 |

| 10f | S. aureus | 31 | 31 |

Data extracted from a study on non-tetrahydro 2,7-naphthyridine derivatives and is presented here for contextual understanding of the scaffold's potential.[2]

The antimicrobial activity of some naphthyridine derivatives is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] This mechanism is shared with the quinolone class of antibiotics.

Inhibition of Bacterial DNA Gyrase

The binding of naphthyridine derivatives to the DNA-gyrase complex can stall DNA replication, leading to bacteriostatic or bactericidal effects.

Caption: Mechanism of action for DNA gyrase-inhibiting naphthyridines.

Future Directions

The this compound scaffold represents a fertile ground for further investigation. Key areas for future research include:

-

Expansion of the Derivative Library: Synthesis of a broader range of analogs with diverse substitutions at positions 1, 3, and the nitrogen at position 2 to conduct comprehensive structure-activity relationship studies.

-

Quantitative Biological Evaluation: Systematic screening of the synthesized compounds against a wide panel of biological targets, including enzymes, receptors, and microbial strains, to identify lead compounds with potent and selective activity.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to guide rational drug design and optimization.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

- 1. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 1,2,3,4-Tetrahydro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a partially saturated derivative of the 2,7-naphthyridine core, it possesses a three-dimensional structure that can offer improved pharmacological properties compared to its planar aromatic counterparts. This guide provides a comprehensive overview of the chemical properties, synthesis, and available biological data for this compound and its derivatives, aimed at facilitating further research and development in this area.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula (Free Base) | C₈H₁₀N₂ | Inferred from salts |

| Molecular Weight (Free Base) | 134.18 g/mol | Calculated |

| CAS Number (Hydrochloride) | 1354940-72-9 | [1][2] |

| Molecular Formula (Hydrochloride) | C₈H₁₁ClN₂ | [1] |

| Molecular Weight (Hydrochloride) | 170.64 g/mol | [1] |

| CAS Number (Dihydrochloride) | 449175-32-0 | [3][4] |

| Molecular Formula (Dihydrochloride) | C₈H₁₂Cl₂N₂ | Inferred |

| Molecular Weight (Dihydrochloride) | 207.10 g/mol | Calculated |

Molecular Structure

The molecular structure of this compound consists of a fused pyridine and a tetrahydropyridine ring. The nitrogen atoms are located at positions 2 and 7.

Caption: Molecular Structure of this compound.

Synthesis and Characterization

The synthesis of the this compound core can be achieved through various synthetic routes, often involving the construction of the bicyclic system from substituted pyridine precursors followed by reduction of one of the rings.

General Synthetic Approach

A common strategy involves the synthesis of a substituted 2,7-naphthyridine followed by a selective reduction. While a specific, detailed protocol for the parent compound is not extensively published, methods for the synthesis of its derivatives provide a foundational experimental framework.

Example Experimental Protocol for a Substituted this compound Derivative

The following protocol is adapted from the synthesis of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives.[5]

Step 1: Synthesis of 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines

-

A mixture of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol), a cyclic amine (e.g., pyrrolidine or azepane; 11 mmol), and triethylamine (11 mmol) in absolute ethanol (50 mL) is refluxed for 5 hours.

-

After cooling, water (50 mL) is added, and the resulting crystalline product is filtered, washed with water, dried, and recrystallized from ethanol.

Step 2: Further Functionalization (Example with 2-mercaptoethanol)

-

To a stirred suspension of the product from Step 1 (10 mmol) and potassium carbonate (20 mmol) in absolute DMF (50 mL), 2-mercaptoethanol (12 mmol) is added.

-

The reaction mixture is stirred at 85–100 °C for 15 hours.

-

After cooling, water (50 mL) is added, and the resulting crystals are filtered, washed with water, dried, and recrystallized from ethanol to yield the 3-thioethanol substituted product.

Characterization Data

Characterization of this compound and its derivatives typically involves the following analytical techniques:

| Technique | Typical Observations for Derivatives |

| ¹H NMR | Signals for the saturated tetrahydro-pyridine ring protons appear in the upfield region, while aromatic protons are found further downfield.[5] |

| ¹³C NMR | Distinguishes between sp³-hybridized carbons in the tetrahydro-pyridine ring and sp²-hybridized carbons of the aromatic ring.[5] |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile), C=O (carbonyl), and N-H bonds are observed in substituted analogs.[5] |

| Mass Spectrometry | Provides the molecular weight of the compound and its fragments.[5] |

| Melting Point | Varies depending on the specific derivative and its purity.[5] |

Biological Activity and Potential Applications

Derivatives of the broader naphthyridine class exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The 2,7-naphthyridine scaffold, in particular, has been explored for various therapeutic applications.[3]

While specific quantitative bioactivity data for the parent this compound is limited in the public domain, its derivatives have been investigated for their potential as therapeutic agents. For instance, this compound is used in the synthetic preparation of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown antiproliferative activity.[2]

Research into other tetrahydronaphthyridine isomers has revealed their potential as CXCR4 antagonists for HIV treatment and cancer therapy, highlighting the therapeutic promise of this structural class.[8]

Experimental Workflows and Signaling Pathways

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

General Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

As specific signaling pathway involvement for this compound is not yet well-defined in the literature, a hypothetical pathway illustrating its potential mechanism as a kinase inhibitor is presented below. This is a common mode of action for many heterocyclic compounds in drug discovery.

Hypothetical Signaling Pathway Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a this compound derivative on a downstream kinase, thereby affecting cell proliferation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed biological data for the parent compound is still emerging, the synthetic accessibility of its derivatives and the broad bioactivity of the larger naphthyridine family suggest that this is a fertile area for future research. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this intriguing class of molecules. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Potential Biological Targets for 1,2,3,4-Tetrahydro-2,7-naphthyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a promising, yet underexplored, area in medicinal chemistry. While extensive research exists for various naphthyridine isomers, the specific biological profile of the this compound core remains an emerging field of investigation. This technical guide consolidates the available data on related 2,7-naphthyridine and other tetrahydronaphthyridine analogs to extrapolate potential biological targets and guide future research efforts. The information presented herein is intended to serve as a foundational resource for the design and development of novel therapeutics based on this scaffold.

Potential Biological Targets

Based on the biological activities of structurally related naphthyridine compounds, several key protein families have been identified as potential targets for this compound analogs. These include protein kinases, bacterial topoisomerases, and central nervous system (CNS) receptors.

Protein Kinases

The aromatic 2,7-naphthyridine core has been successfully utilized in the development of potent protein kinase inhibitors. Given the structural similarities, it is highly probable that this compound analogs will also exhibit activity against this enzyme class.

-

Microtubule-Associated Serine/Threonine Kinase-Like (MASTL): Novel 2,7-naphthyridine compounds have been identified as inhibitors of MASTL, a key regulator of mitotic progression.[1] MASTL is considered an attractive target for cancer therapy due to its high expression in various tumors.[1][2]

-

MET Kinase: 2,7-Naphthyridinone-based derivatives have been developed as inhibitors of MET kinase, a receptor tyrosine kinase implicated in various cancers.[3]

-

Other Kinases: The broader naphthyridine class has been shown to inhibit a range of kinases, including p38 MAP kinase, Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Protein Kinase C (PKC).[4][5]

Quantitative Data on Related Naphthyridine Kinase Inhibitors

| Compound Class | Target Kinase | IC50 / Ki (nM) | Cell Line / Assay Conditions | Reference |

| 2,7-Naphthyridine Derivatives | MASTL | Ki values reported in patent | Enzyme kinase assay | [1] |

| 2,7-Naphthyridinone Derivative (13f) | MET | Data in publication | In vitro and in vivo studies | [3] |

| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase | Data in publication | LPS-induced TNFα in human whole blood | [4] |

| 2,6-Naphthyridine Analogs | FGFR4 | Nanomolar potency | Huh7 human HCC cell line | [5] |

Bacterial DNA Gyrase and Topoisomerase IV

The 2,7-naphthyridine scaffold has shown promise in the development of antibacterial agents. The likely mechanism of action is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[6]

Quantitative Data on Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound | Target Organism | MIC (mg/L) | MBC (mg/L) | Reference |

| Compound 10j | Staphylococcus aureus | 8 | 8 | [6] |

| Compound 10f | Staphylococcus aureus | 31 | 31 | [6] |

Central Nervous System (CNS) Targets

Various naphthyridine derivatives have been investigated for their effects on the central nervous system. This suggests that this compound analogs may also interact with CNS receptors.

-

δ-Opioid Receptors: A 4-phenyl-2,7-naphthyridin-1-one derivative has demonstrated antagonistic activity at δ-opioid receptors.[7]

-

Tachykinin NK1 Receptor: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been evaluated as tachykinin NK1 receptor antagonists, a target for pain, depression, and inflammation.[4]

-

Metabotropic Glutamate Receptor 2 (mGlu2): Tetrahydro-1,7-naphthyridine derivatives have been developed as negative allosteric modulators (NAMs) of mGlu2, a potential therapeutic target for several brain disorders.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential biological targets of this compound analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Specific peptide substrate

-

Test compound (this compound analog)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, and various concentrations of the test compound in the kinase reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Separation: Spot the reaction mixture onto phosphocellulose paper and wash away unreacted [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterial strain.[3][9][10][11][12]

Materials:

-

Test compound (this compound analog)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cell lines.[13]

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60)

-

Cell culture medium

-

Test compound (this compound analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate generalized workflows for the experimental protocols described above.

References

- 1. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdb.apec.org [pdb.apec.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its potential as a versatile pharmacophore. As a partially saturated derivative of the 2,7-naphthyridine aromatic system, it offers a three-dimensional structure that can be advantageous for specific biological targeting. This technical guide provides a comprehensive overview of the preliminary biological screening of this scaffold and its derivatives, focusing on key areas of investigation including antimicrobial and anticancer activities. The information presented herein is synthesized from various studies on closely related 2,7-naphthyridine analogs, providing a foundational understanding for further research and drug development endeavors.

Antimicrobial Activity

Derivatives of the 2,7-naphthyridine scaffold have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism of action for many naphthyridine compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Quantitative Data: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound ID | Target Organism | MIC (mg/L) | MBC (mg/L) | Reference |

| 10j | Staphylococcus aureus | 8 | 8 | [2] |

| 10f | Staphylococcus aureus | 31 | 31 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocol: Microdilution Method for MIC and MBC Determination

The antimicrobial activity of 2,7-naphthyridine derivatives is commonly determined using the broth microdilution method.[2]

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., Staphylococcus aureus) is grown to a logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxic Activity

Various naphthyridine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The mechanism of cytotoxicity can vary, with some compounds acting as topoisomerase II inhibitors, thereby interfering with DNA replication in cancer cells.[3]

Quantitative Data: Cytotoxicity of Naphthyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 16 | HeLa | 0.7 | Cervical Cancer | [3][4] |

| 16 | HL-60 | 0.1 | Leukemia | [3][4] |

| 16 | PC-3 | 5.1 | Prostate Cancer | [3][4] |

| 14 | HeLa | 2.6 | Cervical Cancer | [3] |

| 14 | HL-60 | 1.5 | Leukemia | [3] |

| 14 | PC-3 | 2.7 | Prostate Cancer | [3] |

| 15 | HeLa | 2.3 | Cervical Cancer | [3] |

| 15 | HL-60 | 0.8 | Leukemia | [3] |

| 15 | PC-3 | 11.4 | Prostate Cancer | [3] |

| 1-amino-4-phenyl-2,7-naphthyridine | Human Lung Tumor | - | Lung Cancer | [5] |

| 1-amino-4-phenyl-2,7-naphthyridine | Breast Cancer | - | Breast Cancer | [5] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

-

Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO and diluted in culture medium) and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours (e.g., 4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic Hydrogenation of 2,7-Naphthyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the catalytic hydrogenation of 2,7-naphthyridine. Due to the limited availability of specific hydrogenation protocols for the 2,7-naphthyridine scaffold in publicly accessible literature, this guide synthesizes and extrapolates from established methods for the hydrogenation of other naphthyridine isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines. The provided protocols and data serve as a robust starting point for the development of specific reaction conditions for 2,7-naphthyridine derivatives.

Comparative Data on Naphthyridine Hydrogenation

The selective reduction of one of the pyridine rings in the naphthyridine core is a key transformation in the synthesis of novel saturated heterocyclic scaffolds for drug discovery. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation. Below is a summary of conditions reported for the hydrogenation of various naphthyridine isomers, which can inform the experimental design for 2,7-naphthyridine.

| Naphthyridine Isomer | Catalyst System | Solvent | Pressure (H₂) | Temperature | Yield | Product | Reference |

| 2,7-disubstituted 1,8-naphthyridines | Chiral cationic Ruthenium diamine complexes | Isopropanol | 50 atm | 25 °C | Full conversion | 1,2,3,4-tetrahydro-1,8-naphthyridines | [1][2][3] |

| 1,8-naphthyridine | Ru/SKP catalyst system | Not specified | Not specified | Not specified | Nearly quantitative | Tetrahydro-1,8-naphthyridine | [4] |

| 1,5-naphthyridine | Ru/SKP catalyst system | Not specified | Not specified | Not specified | Nearly quantitative | Tetrahydro-1,5-naphthyridine | [4] |

| 2,6-disubstituted 1,5-naphthyridines | Chiral cationic Ruthenium diamine complexes | Not specified | Not specified | Not specified | Up to 99% ee, full conversion | 1,2,3,4-tetrahydro-1,5-naphthyridines | [5][6] |

| 2-phenyl-1,8-naphthyridine | [Cp*IrCl₂]₂ (Transfer Hydrogenation) | t-amyl alcohol | N/A | 110 °C | Not specified | Tetrahydro-1,8-naphthyridine derivative | [7] |

Generalized Experimental Protocols

The following protocols are representative starting points for the catalytic hydrogenation of a generic 2,7-naphthyridine substrate. Optimization of catalyst loading, solvent, temperature, pressure, and reaction time will be necessary for specific derivatives.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)